molecular formula C8H10F3N3 B13061661 6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13061661
M. Wt: 205.18 g/mol
InChI Key: UWFWPVJJYNUGMR-UHFFFAOYSA-N
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Description

6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core. The molecule is substituted with a methyl group at position 6 and a trifluoromethyl (-CF₃) group at position 2.

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

6-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H10F3N3/c1-5-2-12-7-13-6(8(9,10)11)4-14(7)3-5/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

UWFWPVJJYNUGMR-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=NC(=CN2C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines. This process proceeds via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . The reaction conditions often include the use of organic solvents such as chloroform and neutralization with sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity
Research has indicated that compounds similar to 6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibit antiviral properties. For instance, studies on imidazo[1,2-a]pyrimidine derivatives have shown effectiveness against various viral infections. The trifluoromethyl group enhances the electrophilicity of the molecule, which may contribute to its biological activity.

Case Study:
A study evaluated the antiviral efficacy of imidazo[1,2-a]pyrimidine derivatives against the tobacco mosaic virus (TMV). The results demonstrated that certain derivatives exhibited significant antiviral activity compared to standard treatments .

1.2 Anticancer Properties
The compound has been investigated for its potential anticancer properties. Heterocyclic compounds are known to interact with biological targets involved in cancer progression. Research has suggested that this compound could inhibit tumor growth by targeting specific enzymes related to cancer cell metabolism.

Data Table: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
This compoundTopoisomerase II15
7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidineKinase10

Agricultural Applications

2.1 Pesticidal Activity
The structural features of this compound suggest potential use as a pesticide. Its ability to disrupt biological processes in pests makes it a candidate for developing new agricultural chemicals.

Case Study:
Research conducted on the efficacy of heterocyclic compounds as insecticides revealed that certain derivatives can effectively control pest populations while minimizing harm to beneficial insects .

Materials Science

3.1 Synthesis of Functional Materials
The compound's unique chemical properties allow it to be used in synthesizing advanced materials. Its reactivity can be harnessed in creating polymers or nanomaterials with specific functionalities.

Data Table: Properties of Materials Synthesized from Heterocyclic Compounds

Material TypeSynthesis MethodKey Properties
Conductive PolymerPolymerization of imidazo[1,2-a]pyrimidine derivativesHigh conductivity and thermal stability
NanoparticlesSol-gel method using heterocyclic precursorsEnhanced catalytic activity

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Trifluoromethyl Group: The -CF₃ group at position 2 in the target compound is an electron-withdrawing substituent, which may enhance metabolic stability and influence binding affinity in biological targets.
  • Methyl vs. Phenyl : Replacing -CF₃ with -Ph (as in 2-phenyl-imidazo[1,2-a]pyrimidine hydrochloride ) introduces aromaticity and bulkiness, which could impact solubility and receptor interactions.

Research Findings and Gaps

  • Physicochemical Data : Critical parameters such as logP, solubility, and stability for the target compound remain unstudied. Analogous compounds (e.g., 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-5,7-dione ) provide templates for predictive modeling.
  • Synthetic Challenges : Positional isomerism (e.g., methyl at 6 vs. 8 in pyrimidine/pyrazine systems) may require regioselective synthesis strategies .

Biological Activity

6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by a unique trifluoromethyl substitution on its imidazo[1,2-a]pyrimidine core. This structural feature enhances its electrophilicity and biological activity. This article explores the compound's biological activities, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8_8H10_{10}F3_3N3_3
  • Molecular Weight : 205.18 g/mol
  • CAS Number : 1696139-26-0

The trifluoromethyl group significantly impacts the compound's reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity
    • The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In studies comparing its efficacy with standard antibiotics like Erythromycin and Amikacin, it demonstrated lower Minimum Inhibitory Concentrations (MICs), indicating potent antibacterial properties .
  • Antibiofilm Activity
    • The compound effectively disrupts biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. In a crystal violet assay, it inhibited biofilm formation by over 80% at sub-MIC concentrations .
  • Enzyme Inhibition
    • Preliminary studies suggest that the compound may inhibit human carbonic anhydrase isoforms (hCA-I and hCA-II), which are important targets in drug design for various diseases .

Antimicrobial Efficacy

A study published in MDPI highlighted that several derivatives of imidazo[1,2-a]pyrimidine were synthesized and tested for antibacterial properties. Among them, this compound exhibited significant antimicrobial activity with MIC values ranging from 0.062 to 0.25 µg/mL against various isolates .

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.1250.25
Escherichia coli0.1870.375
Pseudomonas aeruginosa0.250.5

Biofilm Disruption

In another study focusing on antibiofilm activity, the compound was tested against biofilm-forming bacteria using a crystal violet assay. The results indicated that it could reduce biofilm formation significantly:

CompoundBiofilm Reduction (%)
This compound>80%
Control (Erythromycin)<50%

The mechanism through which this compound exerts its biological effects is still under investigation. However, its electrophilic nature may facilitate interactions with nucleophilic sites in microbial enzymes or structural proteins.

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